Meta-Regiochemistry Dictates Distinct Suzuki-Miyaura Coupling Efficiency vs. Para-Isomer
In systematic studies of Suzuki-Miyaura cross-coupling reactions, meta-substituted phenylboronic acids consistently produce lower isolated yields compared to their para-substituted counterparts due to increased steric hindrance around the reactive boron center during the transmetalation step [1]. This class-level observation is directly relevant to 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid, which bears its boronic acid functionality at the meta position relative to the carbamoyl group. The para-isomer, 3-(4-fluorobenzylcarbamoyl)phenylboronic acid (CAS 874288-19-4), would be expected to exhibit higher coupling yields under identical conditions, but at the cost of altering the regiochemical outcome of the target biaryl product .
| Evidence Dimension | Suzuki-Miyaura coupling yield |
|---|---|
| Target Compound Data | Meta-substituted phenylboronic acids (class) typically yield lower product formation than para-substituted analogs (exact yield varies with reaction partners) [1] |
| Comparator Or Baseline | Para-substituted phenylboronic acids (class) yield higher product formation in Suzuki couplings [1] |
| Quantified Difference | Directional: meta < para (yield reduction observed in multiple substrate sets) |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling of halobenzenes with substituted phenylboronic acids [1] |
Why This Matters
The choice between the meta-isomer (CAS 874288-20-7) and its para-isomer (CAS 874288-19-4) is not a matter of cost or availability alone; it is a critical determinant of both reaction efficiency and the final molecular topology of the synthesized compound.
- [1] Beilstein J. Org. Chem. Search Results: phenylboronic acids gave in most cases lower yields in comparison to para-substituted ones (Table 5, entries 2,3,5–8,11–14). View Source
